molecular formula C22H27FN2O3 B2981567 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone CAS No. 701216-98-0

1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone

Cat. No.: B2981567
CAS No.: 701216-98-0
M. Wt: 386.467
InChI Key: MNTWOTUEQFPHDH-UHFFFAOYSA-N
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Description

1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone is an organic compound with the molecular formula C₂₂H₂₇FN₂O₃ and an average mass of 386.467 Da . This chemically complex molecule features a propanone chain linked to a phenyl ring, which is connected via an ether chain to a 2-hydroxypropoxy linker. A key structural component is the 1-piperazinyl group substituted with a 4-fluorophenyl ring, a motif often associated with specific biological activity in medicinal chemistry research . The presence of defined stereocenters suggests potential for stereoisomers, which may be of interest for structure-activity relationship (SAR) studies . Researchers are investigating this compound and its analogs as potential scaffolds in the development of novel pharmacologically active molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTWOTUEQFPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. A common route includes:

  • Synthesis of 4-(4-Fluorophenyl)-1-piperazine: This can be achieved through the reaction of 4-fluoroaniline with 1,4-dibromobutane in the presence of a base such as sodium carbonate.

  • Formation of the Hydroxypropoxy Intermediate: Reacting the 4-(4-fluorophenyl)-1-piperazine with glycidol under controlled conditions.

  • Final Assembly: The hydroxypropoxy intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield this compound.

Industrial Production Methods:

For large-scale production, the synthesis may be optimized to include:

  • Continuous flow reactions to enhance efficiency.

  • Catalysts to reduce reaction times and improve yield.

  • Use of environmentally friendly solvents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aromatic sites.

  • Reduction: The compound's carbonyl group can be reduced to form the corresponding alcohol.

  • Substitution: The fluorophenyl and piperazine moieties allow for various substitution reactions, making the compound versatile for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Employing halogenation reagents or nucleophilic substitution conditions.

Major Products:

  • From oxidation: Corresponding ketones or carboxylic acids.

  • From reduction: Corresponding alcohols.

  • From substitution: Varied substituted derivatives depending on the nature of the reagent used.

Scientific Research Applications

Chemistry:

The compound serves as an intermediate for synthesizing complex molecules, exploring reaction mechanisms, and developing new materials.

Biology:

It can be used in studying cellular mechanisms and interactions due to its potential biological activity, including receptor binding studies.

Medicine:

Investigated for potential therapeutic effects, such as targeting specific receptors or enzymes related to various diseases.

Industry:

Used in the development of specialty chemicals, agrochemicals, and potential pharmaceutical precursors.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as receptors or enzymes. For example, its structure allows it to bind to specific sites on biological macromolecules, potentially modulating their activity. The hydroxyl and piperazine moieties are crucial for these interactions, affecting cellular pathways and responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

Piperazine vs. Non-Piperazine Substitutions: Piperazine-substituted chalcones (e.g., target compound) often exhibit altered receptor binding compared to non-piperazine analogs like Cardamonin, which shows higher potency (IC50 = 4.35 μM) due to hydroxyl groups at ortho/para positions . Piperazine derivatives may target neurological pathways, whereas non-piperazine chalcones rely on substituent electronegativity for activity.

Substituent Effects: Electronegativity: In non-piperazine chalcones, replacing bromine (2j) with chlorine or methoxy reduces activity (IC50 increases from 4.70 μM to 70.79 μM) . Positional Effects: Meta-substitutions (e.g., iodine in 2j) enhance steric interactions, while para-substitutions (e.g., fluorine) optimize electronic effects.

Linker Groups :

  • The 2-hydroxypropoxy linker in the target compound increases hydrophilicity and conformational flexibility compared to simpler chains (e.g., ’s compound). This may improve solubility but reduce membrane permeability .

Geometric and Crystallographic Comparisons

Table 2: Dihedral Angles in Chalcone Derivatives
Compound Name Dihedral Angle (Between A and B Rings) Substituents Influencing Geometry Reference
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 7.14°–56.26° Fluorine (para), phenyl (para)
Target Compound Not reported 2-hydroxypropoxy, piperazine N/A
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 22.5° Chlorine (para), fluorine (para)
  • The dihedral angle between aromatic rings influences π-conjugation and binding to flat enzymatic pockets. Fluorine’s electronegativity in the target compound may reduce the angle compared to chlorinated analogs, enhancing planarity and target affinity .

Biological Activity

1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone, also referred to as a piperazine derivative, is a compound of significant interest due to its potential biological activities. This compound is structurally related to known psychoactive substances and is being studied for its interactions with various biological systems.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine ring which is often associated with psychoactive effects.
  • A fluorophenyl group , which enhances lipophilicity and can influence receptor interactions.
  • A hydroxypropoxy group , which may contribute to its solubility and biological activity.

Molecular Formula : C23H30F2N2O3
Molecular Weight : 414.50 g/mol

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) . Research indicates that piperazine derivatives can act as agonists or antagonists at various receptor sites, influencing neurotransmitter systems such as serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .

Pharmacological Effects

  • Psychoactive Properties : Similar to other piperazine derivatives, this compound exhibits potential psychoactive effects, including anxiolytic and antidepressant-like activities. These effects are likely mediated through serotonin receptor modulation .
  • Antidepressant Activity : Studies suggest that compounds with similar structures can enhance serotonergic activity, leading to improved mood and anxiety levels in animal models .
  • Neuroprotective Effects : There is emerging evidence that certain piperazine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses .

Study 1: Antidepressant-Like Effects

In a controlled study on rodents, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated enhanced serotonergic activity, supporting its potential as an antidepressant agent .

Study 2: Neuroprotective Mechanisms

Another study investigated the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cell cultures. The findings suggested that these compounds could mitigate cell death induced by oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Psychoactive EffectsAnxiolytic and antidepressant-like properties
NeuroprotectionReduced oxidative stress-induced cell death
Serotonergic ModulationEnhanced serotonin receptor activity

Q & A

Q. What synthetic methodologies are reported for piperazine-containing compounds structurally related to 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone?

A common approach involves multi-step nucleophilic substitution and coupling reactions . For example, a related compound with a 2-hydroxypropoxy linker and fluorophenyl-piperazine moiety was synthesized via:

Acylation : Reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux in ethanol with K₂CO₃ as a base .

Alkylation : Introducing a 2-(4-hydroxyphenyl)-2-oxoethyl group via reaction with 2-chloro-1-(4-hydroxyphenyl)ethanone, followed by purification using silica gel chromatography (EtOAc/petroleum ether) .

Acidification : Treatment with trifluoroacetic acid (TFA) to yield the final trifluoroacetate salt.

Q. Key considerations :

  • Control reaction pH (e.g., K₂CO₃ for deprotonation).
  • Optimize column chromatography conditions for polar intermediates.

Q. How can the stereochemistry of the 2-hydroxypropoxy linker be characterized?

Chiral chromatography or X-ray crystallography are preferred. For crystallography:

  • Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Resolve hydrogen bonding patterns, as seen in analogous structures where hydroxyl groups form interactions with carbonyl oxygen atoms (e.g., O–H···O distances ~2.6 Å) .
  • Use differential scanning calorimetry (DSC) to confirm purity and polymorphic stability.

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer, pH 4.6) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 460.42 for C₂₄H₂₀F₄N₂O₃) .
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from aromatic and piperazine protons.

Advanced Research Questions

Q. How do structural modifications to the 4-(4-fluorophenyl)piperazinyl group affect biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Fluorine substitution : Enhances metabolic stability and receptor binding affinity due to electronegativity and lipophilicity .
  • Piperazine conformation : Planar vs. chair conformations influence interactions with targets like P-glycoprotein (e.g., hydrogen bonding with tyrosine residues in transmembrane domains) .
  • Hydroxypropoxy linker flexibility : Rigid linkers reduce off-target effects but may limit bioavailability .

Q. Methodological approach :

  • Synthesize analogs with varying substituents (e.g., Cl, OCH₃) on the phenyl ring.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors.

Q. What strategies resolve contradictions in reported pharmacological data for fluorophenyl-piperazine derivatives?

Common discrepancies arise from:

  • Assay variability : Use standardized protocols (e.g., ATPase activity assays for P-glycoprotein inhibition) .
  • Enantiomeric purity : Chiral contaminants (>2% impurity) can skew IC₅₀ values. Validate using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Solubility differences : Pre-treat compounds with DMSO/cosolvents (e.g., PEG 400) to ensure consistent dissolution across studies.

Case study : In P-glycoprotein studies, conflicting IC₅₀ values were resolved by confirming compound stability under assay conditions (pH 7.4, 37°C) .

Q. How can hydrogen-bonding interactions of this compound be experimentally validated?

  • X-ray crystallography : Resolve intermolecular interactions (e.g., hydroxyl groups forming H-bonds with carbonyl oxygens) .
  • FT-IR spectroscopy : Identify O–H stretching frequencies (~3200–3500 cm⁻¹) and shifts upon deuteration.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors like dopamine D₂.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
Reactant of Route 2
Reactant of Route 2
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone

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